2-Amino-1-(pyridin-4-yl)propane-1,3-diol dihydrochloride
Description
Properties
IUPAC Name |
2-amino-1-pyridin-4-ylpropane-1,3-diol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2.2ClH/c9-7(5-11)8(12)6-1-3-10-4-2-6;;/h1-4,7-8,11-12H,5,9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXTYEDBPTZIHLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(C(CO)N)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Strategy
The synthesis generally involves the construction of the propane-1,3-diol backbone substituted with a pyridin-4-yl group and an amino functionality, followed by salt formation with hydrochloric acid. The preparation is typically achieved through multi-step organic synthesis involving:
- Nucleophilic substitution or addition reactions on pyridine derivatives.
- Protection and deprotection of amino and hydroxyl groups to control selectivity.
- Functional group transformations such as reduction, oxidation, or substitution.
The final dihydrochloride salt is obtained by acidification with hydrochloric acid and purification.
Laboratory-Scale Synthesis
A representative laboratory synthesis involves:
- Starting Material : Pyridine derivatives such as 4-pyridinecarboxaldehyde or 4-halopyridine.
- Formation of Amino Alcohol Intermediate : Reaction of the pyridine derivative with amino alcohols (e.g., serinol or 2-amino-1,3-propanediol) under controlled conditions.
- Selective Protection : Use of protecting groups like Boc (tert-butoxycarbonyl) for amino groups or acetal groups for diols to prevent side reactions during subsequent steps.
- Nucleophilic Substitution : Introduction of the pyridin-4-yl substituent via nucleophilic aromatic substitution or coupling reactions.
- Deprotection and Salt Formation : Removal of protecting groups followed by treatment with hydrochloric acid to yield the dihydrochloride salt.
- Purification : Crystallization or chromatography to achieve high purity.
Industrial-Scale Synthesis
Industrial processes optimize the laboratory route for scalability, safety, and cost-effectiveness. Key features include:
- Use of safe, commercially feasible reagents.
- Minimization of hazardous intermediates.
- Avoidance of tedious chromatographic purifications by employing crystallization or precipitation techniques.
- Process intensification via controlled temperature, pH, and reaction time.
- Use of microwave irradiation or catalysis for improved yields and reduced reaction times.
Detailed Reaction Conditions and Procedures
Representative Synthetic Example (Literature-Based)
An optimized synthetic protocol reported for related compounds involves:
- Starting with 2-bromo-4-methylpyridine.
- Sequential nucleophilic substitution with 3-bromopropane-1,2-diol under basic conditions (e.g., t-BuONa in methanol at 70°C).
- Protection of diol as acetonide using acetone and p-TsOH.
- Introduction of amino group by nucleophilic aromatic substitution with amines at elevated temperatures in sealed tubes.
- Deprotection under mild acidic conditions to yield the target amino diol.
- Final purification by chromatography or crystallization.
This strategy avoids palladium catalysts and improves overall yield significantly compared to earlier methods.
Analytical and Purification Techniques
- Chromatography : Silica gel column chromatography with gradients of ethyl acetate and hexane or methanol and dichloromethane is common for intermediate purification.
- Crystallization : Used for final product purification to obtain the dihydrochloride salt in crystalline form suitable for pharmaceutical applications.
- Spectroscopic Analysis : NMR, IR, and mass spectrometry confirm structure and purity.
- X-Ray Powder Diffraction (XRPD) : Used to characterize polymorphic forms of the hydrochloride salt.
Summary Table of Preparation Methods and Key Features
| Method Type | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic substitution on pyridine | Pyridine derivative, amino alcohol, base | 0–70°C, several hours | Straightforward, scalable | Requires protection steps |
| Protection/deprotection | Acetone/p-TsOH for acetal, Boc2O for amine | Reflux or room temp, acid hydrolysis | Selective functional group control | Additional steps increase time |
| Microwave-assisted coupling | Toluene/water, K2CO3, SPhos ligand (if Pd used) | 110–130°C, 1–8 h | Improved yield, avoids Pd (in some protocols) | Requires specialized equipment |
| Salt formation | HCl acidification | Room temperature | High purity, stable salt form | Requires careful pH control |
Research Findings and Optimization Insights
- Use of acetal protecting groups for diols enhances stability during multi-step synthesis and allows selective transformations.
- Avoidance of palladium catalysts in coupling steps reduces cost and environmental impact while maintaining yield.
- Microwave irradiation accelerates reactions and improves yields in coupling and substitution steps.
- Final salt formation by controlled acidification ensures crystalline dihydrochloride with desirable pharmaceutical properties.
- Purification strategies favor crystallization over chromatography for industrial scalability.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(pyridin-4-yl)propane-1,3-diol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
Chemistry
- Building Block : It serves as a fundamental building block for synthesizing complex organic molecules.
- Reagent in Organic Reactions : The compound is utilized in various organic reactions due to its functional groups that can undergo oxidation, reduction, and substitution reactions.
Biology
- Enzyme Inhibition : Studies have indicated that this compound can inhibit specific enzymes, making it a candidate for further research in biochemical pathways.
- Receptor Binding : The ability to modulate receptor functions suggests potential applications in pharmacology.
Medicine
- Therapeutic Applications : Research is ongoing into its potential use in drug development for treating diseases such as cancer and infections. Its biological activity may contribute to the development of new therapeutic agents.
Industry
- Pharmaceutical Production : It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
- Chemical Manufacturing : The compound is also used in producing specialty chemicals and polymers.
Recent studies have highlighted the potential antimicrobial and antiviral properties of this compound. For instance:
- Antimicrobial Activity : Research demonstrated significant inhibition against several bacterial strains, suggesting its utility as an antimicrobial agent.
- Antiviral Effects : Preliminary findings indicate that it may interfere with viral replication mechanisms, warranting further investigation into its antiviral capabilities.
Enzyme Interaction Studies
Studies focusing on enzyme interactions have shown that 2-Amino-1-(pyridin-4-yl)propane-1,3-diol dihydrochloride can effectively inhibit certain enzymes involved in metabolic pathways, providing insights into its potential role in drug design.
Mechanism of Action
The mechanism of action of 2-Amino-1-(pyridin-4-yl)propane-1,3-diol dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor functions, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparison
Key Structural Differences
- Pyridine vs. Nitrophenyl Groups : The target compound’s pyridin-4-yl group (aromatic nitrogen heterocycle) contrasts with the nitro-substituted phenyl group in Chloramphenicol Impurity A . The pyridine ring may enhance hydrogen bonding and metal coordination compared to nitro groups, influencing solubility and reactivity.
- Stereochemistry: Erythro and threo isomers of lignin model compounds (e.g., 2-(methoxyphenoxy)-1-(3,4-dimethoxyphenyl)propane-1,3-diol) exhibit 4-fold differences in β-O-4 bond cleavage rates . This highlights the importance of stereochemistry in stability and reactivity, which may extend to the target compound’s diastereomers.
Physicochemical Properties
Table 2: Physical Property Comparison
Key Observations
- Salt Form Impact : The dihydrochloride salt of the target compound likely increases water solubility compared to neutral analogs like lignin models .
- Thermal Stability : The nitro group in Chloramphenicol Impurity A contributes to a higher melting point (162–168°C) compared to pyridine-containing analogs .
Biological Activity
2-Amino-1-(pyridin-4-yl)propane-1,3-diol dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the available literature on its biological activity, focusing on its antibacterial, antifungal, and immunosuppressive properties.
The compound is characterized by the following molecular formula:
- Chemical Formula : C8H11Cl2N2O2
- Molecular Weight : 220.09 g/mol
Antibacterial Activity
The antibacterial properties of this compound have been explored in various studies. It has shown effectiveness against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |
| Escherichia coli | 0.0039 - 0.025 mg/mL |
| Bacillus subtilis | 4.69 - 22.9 µM |
| Pseudomonas aeruginosa | 13.40 - 137.43 µM |
The compound exhibited complete bactericidal activity against S. aureus and E. coli within 8 hours of exposure .
Antifungal Activity
In addition to its antibacterial effects, this compound also demonstrates antifungal properties. It has been tested against various fungal strains with varying degrees of success.
| Fungal Strain | MIC (µM) |
|---|---|
| Candida albicans | 16.69 - 78.23 |
| Fusarium oxysporum | 56.74 - 222.31 |
These results indicate that the compound may be effective in treating infections caused by these fungi .
Immunosuppressive Effects
Research has indicated that derivatives of 2-amino-1-(pyridin-4-yl)propane-1,3-diol exhibit immunosuppressive actions, making them potential candidates for use in organ transplantation and autoimmune disease treatment . The immunosuppressive activity is thought to arise from the compound's ability to modulate immune responses.
Case Studies
Several studies have highlighted the biological activities of this compound:
- Study on Antibacterial Properties : A study conducted by researchers evaluated the antibacterial efficacy of synthesized pyridine derivatives, including the target compound, demonstrating significant inhibition against various bacterial strains .
- Immunosuppressive Action Study : A patent application detailed the immunosuppressive effects of related compounds, suggesting their potential for use in clinical settings to prevent organ rejection and treat autoimmune disorders .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing 2-amino-1-(pyridin-4-yl)propane-1,3-diol dihydrochloride?
- Synthesis : Common approaches include reductive amination or nucleophilic substitution reactions, with purification via recrystallization or column chromatography. The dihydrochloride salt is typically formed by treating the free base with hydrochloric acid in a solvent like ethanol or methanol .
- Characterization : Use spectroscopic techniques (e.g., -NMR, -NMR) to confirm the pyridine and propane-diol backbone. Elemental analysis or mass spectrometry (MS) verifies molecular weight and purity. X-ray crystallography may resolve structural ambiguities .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and handling to avoid inhalation of fine particles .
- Storage : Store in a tightly sealed container under inert gas (e.g., argon) at 2–8°C to prevent hygroscopic degradation. Avoid contact with strong oxidizers or bases .
- First Aid : For skin contact, rinse immediately with water for 15 minutes. For eye exposure, irrigate with saline solution and seek medical attention .
Advanced Research Questions
Q. How can researchers design experiments to investigate the compound’s interaction with biological targets (e.g., enzymes, receptors)?
- In Vitro Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity. Pair with molecular docking simulations to predict interaction sites on the pyridine ring or amino groups .
- In Vivo Studies : Administer the compound in model organisms (e.g., rodents) at varying doses (10–100 mg/kg) and monitor pharmacokinetic parameters (e.g., bioavailability, half-life). Include negative controls (e.g., saline) and reference standards .
- Data Validation : Replicate experiments across multiple batches to account for variability in salt form purity (e.g., dihydrochloride vs. free base) .
Q. How should contradictory data on the compound’s stability or reactivity be resolved?
- Case Example : If solubility data conflict (e.g., one study reports water solubility while another disputes it), perform dynamic light scattering (DLS) to assess aggregation or use high-performance liquid chromatography (HPLC) to detect degradation products .
- Mitigation : Cross-reference with peer-reviewed studies on structurally analogous compounds (e.g., pyridine derivatives with dihydrochloride salts) to identify trends in hydrolysis or oxidation susceptibility .
Q. What theoretical frameworks guide the study of this compound’s physicochemical properties?
- Solubility and Ionization : Apply the Henderson-Hasselbalch equation to predict pH-dependent solubility. The dihydrochloride salt’s solubility in polar solvents (e.g., water, DMSO) correlates with its zwitterionic form at neutral pH .
- Reactivity : Use frontier molecular orbital (FMO) theory to assess nucleophilic/electrophilic sites. The pyridine nitrogen and primary amine groups are likely reactive centers .
Q. What methodological challenges arise in purifying this compound, and how can they be addressed?
- Challenge : Co-elution of byproducts during column chromatography due to similar polarity.
- Solution : Optimize solvent gradients (e.g., 5–20% methanol in dichloromethane) or employ ion-exchange chromatography to exploit the compound’s cationic nature in acidic conditions .
- Quality Control : Validate purity via HPLC with UV detection at 254 nm, ensuring ≥95% purity for biological assays .
Methodological Considerations for Data Interpretation
Q. How can researchers integrate computational modeling with experimental data to study this compound?
- Docking Studies : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., kinases). Validate predictions with mutagenesis experiments on key binding residues .
- Molecular Dynamics (MD) : Simulate the compound’s behavior in aqueous environments to predict stability and aggregation tendencies, aligning results with experimental solubility data .
Q. What strategies minimize batch-to-batch variability in synthetic yields?
- Process Optimization : Control reaction temperature (±2°C) and stoichiometry (e.g., 1.2 equivalents of HCl for salt formation). Use in-line FTIR to monitor reaction progress .
- Scale-Up : Transition from round-bottom flasks to continuous flow reactors to enhance reproducibility. Document deviations in yield (>10% variation) for root-cause analysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
